molecular formula C11H15BrClNO2 B3093191 2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 1240578-15-7

2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride

Cat. No.: B3093191
CAS No.: 1240578-15-7
M. Wt: 308.60 g/mol
InChI Key: KGHSIQGNZFFSRO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride (CAS: 1240578-15-7) is a brominated phenolic compound featuring a methoxy group at position 6, an allylamino (prop-2-en-1-yl) substituent at position 4, and a hydrochloride salt. Its molecular formula is C₁₁H₁₅BrClNO₂, with a molar mass of 308.6 g/mol . Key physicochemical properties include:

  • Boiling Point: Predicted at 334.3 ± 37.0 °C
  • Density: 1.375 ± 0.06 g/cm³
  • pKa: 7.92 ± 0.25 .

Properties

IUPAC Name

2-bromo-6-methoxy-4-[(prop-2-enylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2.ClH/c1-3-4-13-7-8-5-9(12)11(14)10(6-8)15-2;/h3,5-6,13-14H,1,4,7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHSIQGNZFFSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC=C)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240578-15-7
Record name Phenol, 2-bromo-6-methoxy-4-[(2-propen-1-ylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240578-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride is an organic compound belonging to the class of bromophenols. Its unique structure, characterized by a bromine atom, a methoxy group, and an aminoalkyl substituent on a phenolic ring, suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesis methods, and relevant research findings.

PropertyDetails
IUPAC Name This compound
Molecular Formula C11H15BrClNO2
Molecular Weight 308.6 g/mol
CAS Number 1240578-15-7

Synthesis Methods

The synthesis of 2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol typically involves:

  • Bromination of 6-Methoxyphenol : Introduction of the bromine atom at the 2-position using bromine (Br₂) under controlled conditions.
  • Alkylation with Prop-2-en-1-ylamine : This step introduces the aminoalkyl group through a nucleophilic substitution reaction.

These steps can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

Antimicrobial Properties

Research indicates that compounds similar to 2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (mg/mL)
Compound A (similar structure)S. aureus0.0039
Compound BE. coli0.025
Compound CBacillus mycoides0.0048
Compound DCandida albicans0.039

Anticancer Activity

The potential anticancer properties of compounds with similar structures have been explored in various studies, showing promising results in inhibiting cancer cell proliferation:

  • Cell Line Studies : In vitro studies have demonstrated that compounds with similar phenolic structures can induce apoptosis in cancer cell lines.
  • Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of phenolic compounds revealed that those containing halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The study found that the presence of both bromine and methoxy groups contributed significantly to the inhibition of bacterial growth.

Case Study 2: Anticancer Potential

Another research effort investigated the effects of phenolic compounds on breast cancer cell lines. The results indicated that specific substitutions on the phenolic ring could enhance cytotoxicity and selectivity towards cancer cells while sparing normal cells.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound shares structural similarities with other brominated methoxyphenol derivatives. A notable analogue is 2-Bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol Hydrochloride (CAS: 1208639-77-3), which replaces the allylamino group with a 1-methylpyrazol-4-yl moiety. Key differences include:

Property Target Compound Pyrazole Analogue
Molecular Formula C₁₁H₁₅BrClNO₂ C₁₂H₁₅BrClN₃O₂
Molar Mass (g/mol) 308.6 348.63
Key Substituent Allylamino (prop-2-en-1-yl) 1-Methylpyrazole
Nitrogen Content 1 N atom 3 N atoms

Substituent Impact :

  • Pyrazole Group : Introduces aromaticity and hydrogen-bonding capacity, likely improving solubility and target-binding specificity in medicinal contexts .

NMR Spectral Comparisons

As demonstrated in studies of similar compounds (e.g., rapamycin analogues), NMR analysis reveals critical differences in chemical environments. For example:

  • Regions A (positions 39–44) and B (positions 29–36) in related structures show distinct chemical shifts (ppm) when substituents vary, directly correlating with substituent location and electronic effects .
  • In the target compound, the allylamino group’s protons would exhibit unique deshielding in regions adjacent to the aromatic ring, whereas pyrazole substituents would display sharp singlet peaks for aromatic protons .

Reactivity and Lumping Strategies

The lumping strategy groups compounds with analogous functional groups to predict reactivity. For instance:

  • Brominated Methoxyphenols: Common reactions include electrophilic substitution at the phenol ring or nucleophilic attack at the bromine site.
  • Allylamino vs. Pyrazole: The allylamino group may undergo addition reactions (e.g., with thiols), while the pyrazole’s aromatic system favors electrophilic substitution (e.g., nitration) .

Pharmacological Implications

  • Allylamino Derivatives: Potential for covalent binding to biological targets (e.g., via Michael addition), useful in irreversible enzyme inhibitors.
  • Pyrazole Derivatives : Enhanced π-π stacking interactions with protein pockets, common in kinase inhibitors .

Q & A

Basic: What are the common synthetic routes for preparing 2-bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride?

Methodological Answer:
The synthesis typically involves:

Protection of the phenolic hydroxyl group : Methoxy groups are often introduced early to prevent undesired side reactions .

Bromination : Electrophilic aromatic substitution at the para position using brominating agents (e.g., Br₂/FeBr₃ or NBS).

Mannich reaction : Introduction of the (prop-2-en-1-yl)aminomethyl group via reaction with formaldehyde and allylamine .

Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) to improve stability and crystallinity .
Key challenges include regioselectivity during bromination and avoiding polymerization of the allylamine moiety.

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and allylic protons (δ 5.0–5.8 ppm) .
    • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolve the spatial arrangement of the bromine, methoxy, and allylamine groups. SHELX software is commonly used for refinement .
  • Elemental analysis : Validate purity and stoichiometry of the hydrochloride salt .

Advanced: How can researchers resolve contradictions between solution-state NMR data and solid-state crystallographic findings?

Methodological Answer:
Discrepancies often arise from:

  • Conformational flexibility : The allylamine group may adopt different orientations in solution vs. the solid state.
  • Hydrogen bonding : Solid-state interactions (e.g., O–H∙∙∙Cl or N–H∙∙∙O) can stabilize specific conformations absent in solution .
    Strategies :
  • Compare variable-temperature NMR to assess dynamic behavior.
  • Perform DFT calculations to model energetically favored conformers and compare with crystallographic data .
  • Use powder XRD to confirm phase purity and rule out polymorphism .

Advanced: What computational methods are recommended for predicting hydrogen-bonding patterns and crystal packing?

Methodological Answer:

  • Graph set analysis : Classify hydrogen bonds (e.g., Etter’s notation for chains, rings) to identify supramolecular motifs .
  • Molecular dynamics (MD) simulations : Model solvent interactions during crystallization.
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Br∙∙∙H, O∙∙∙H) using CrystalExplorer .
  • SHELXL refinement : Optimize H-atom positions in crystallographic models with anisotropic displacement parameters .

Advanced: How can researchers design derivatives to optimize biological activity while maintaining crystallinity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies :
    • Modify the allylamine group to enhance receptor binding (e.g., replace with bulkier amines or introduce stereochemistry) .
    • Adjust methoxy substitution patterns to modulate electron density on the aromatic ring.
  • Co-crystallization : Use pharmacologically relevant counterions (e.g., citrate) to improve solubility without sacrificing crystallinity .
  • In silico docking : Predict interactions with target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

Advanced: What experimental strategies optimize crystallization for challenging derivatives of this compound?

Methodological Answer:

  • Solvent screening : Test mixed solvents (e.g., ethanol/water, DMSO/ether) to balance solubility and nucleation rates.
  • Slow evaporation : Use controlled evaporation chambers (e.g., Lindemann glass capillaries) for single-crystal growth .
  • Seeding : Introduce microcrystals of the parent compound to induce epitaxial growth.
  • Temperature gradients : Exploit thermal stability differences between the compound and impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride

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